Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-

Vue d'ensemble

Description

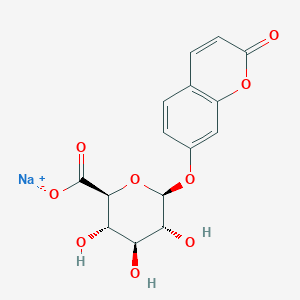

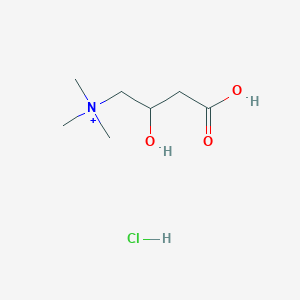

“Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-” is a chemical compound with the molecular formula C12H4Cl4O2 . It is also known by other names such as 2,3,7,8-TCDD, TCDD, and dioxin . The compound appears as white crystals or tan crystalline powder .

Molecular Structure Analysis

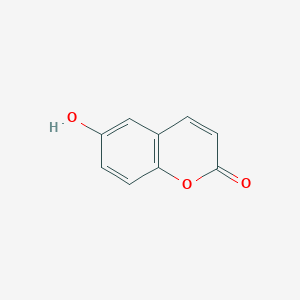

The molecular structure of “Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-” consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. This core is then substituted with four chlorine atoms at the 2, 3, 7, and 8 positions .

Physical And Chemical Properties Analysis

“Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-” has a molecular weight of 333.9 g/mol . It has a complexity of 259 and a topological polar surface area of 18.5 Ų . The compound is not a hydrogen bond donor but is a hydrogen bond acceptor .

Applications De Recherche Scientifique

Environmental and Health Impact Studies

Research on Dibenzo(b,e)(1,4)dioxin-13C12, closely related to polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), has primarily focused on understanding their environmental presence, sources, formation mechanisms, and health impacts. These studies are critical for developing strategies to mitigate exposure and potential adverse effects on human health and the environment.

Toxicological Profiles and Environmental Concerns :

- Studies have established that brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), exhibit similar toxicity profiles to their chlorinated counterparts, including Dibenzo(b,e)(1,4)dioxin-13C12 derivatives. The health effects of these compounds are a subject of ongoing research, given the rapid increase in the use of brominated flame retardants and the potential for increased human and wildlife exposure (Birnbaum, Staskal, & Diliberto, 2003).

Emission Sources and Industrial Impact :

- Research has been dedicated to identifying the major sources of dioxin emissions, with a focus on industrial processes such as organic chemical synthesis, metal processing, and incineration of organic materials. These studies are vital for developing emission reduction strategies and understanding the environmental load of dioxins, including Dibenzo(b,e)(1,4)dioxin-13C12 and its derivatives (Ritchie, 2000).

Health Risks and Exposure Pathways :

- Significant effort has gone into evaluating the health risks associated with exposure to dioxins. While the extreme toxicity of certain congeners like 2,3,7,8-TCDD is well-documented in animal studies, understanding the implications for human health, especially concerning Dibenzo(b,e)(1,4)dioxin-13C12 and similar compounds, remains a complex challenge. Epidemiological studies aim to clarify the relationship between exposure and health outcomes, with a focus on cancer rates, reproductive health, and developmental toxicity (Dickson & Buzik, 1993).

Environmental Persistence and Bioaccumulation :

- The persistence and bioaccumulation potential of dioxins in the environment, leading to exposure through the food chain, have been extensively reviewed. This research underscores the importance of monitoring and controlling dioxin levels in the environment to protect human health and ecological systems (Fries, 1995).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-, also known as DTXSID60227332, is the aryl hydrocarbon receptor (AhR) . The AhR is a type of protein that regulates the expression of several genes involved in biological responses to environmental pollutants .

Mode of Action

Upon entering the body, DTXSID60227332 binds to the AhR . This binding triggers a conformational change in the AhR, allowing it to translocate into the nucleus of the cell . Once in the nucleus, the AhR forms a complex with other proteins and binds to specific DNA sequences known as xenobiotic response elements (XREs) . This binding initiates the transcription of various genes, leading to changes in cellular functions .

Biochemical Pathways

The activation of AhR by DTXSID60227332 affects several biochemical pathways. One of the most significant is the oxidation pathway . The activation of AhR leads to the production of epoxide carcinogens . These carcinogens are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA, causing a mutation .

Pharmacokinetics

The pharmacokinetics of DTXSID60227332 are characterized by its lipophilic nature . This property allows the compound to easily cross biological membranes and accumulate in fatty tissues . Its bioavailability is influenced by its lipophilicity, which facilitates its absorption and distribution in the body .

Result of Action

The binding of DTXSID60227332 to AhR and the subsequent changes in gene expression can lead to a variety of cellular effects. These include cellular toxicity , immune system dysregulation , and carcinogenesis . For instance, DTXSID60227332 can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . It can also invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .

Action Environment

The action, efficacy, and stability of DTXSID60227332 are influenced by various environmental factors. Its lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . Moreover, its stability allows it to resist degradation, making it a long-term pollutant . The compound’s toxicity can also be influenced by factors such as the presence of other pollutants, temperature, and pH .

Analyse Biochimique

Cellular Effects

Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- can have various effects on cells. For instance, it can induce apoptosis in lymphocytes and inhibit the production of cytotoxic T cells . This can lead to immune system dysregulation .

Molecular Mechanism

It is known that dioxins can bind to DNA and cause mutations, leading to cancer initiation .

Temporal Effects in Laboratory Settings

It is known that dioxins are highly stable and resistant to degradation .

Dosage Effects in Animal Models

The effects of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- can vary with different dosages in animal models. For example, it has been shown that different species have varying sensitivities to acute effects .

Metabolic Pathways

It is known that dioxins can be metabolized by oxidative enzymes .

Transport and Distribution

Due to their lipophilic nature, dioxins can easily cross cell membranes and accumulate in fatty tissues .

Subcellular Localization

It is known that dioxins can bind to DNA, suggesting that they may localize to the nucleus .

Propriétés

IUPAC Name |

2,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227332 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76523-40-5 | |

| Record name | 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin-13C12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76523-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076523405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76523-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

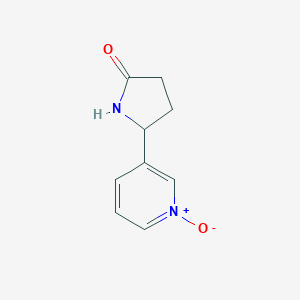

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)